Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
Brand Name: Vulcanchem
CAS No.: 132350-80-2
VCID: VC0167222
InChI: InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6?
SMILES: CC1C(C1(C(=O)N)[N+](=O)[O-])C
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)

CAS No.: 132350-80-2

Main Products

VCID: VC0167222

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) - 132350-80-2

CAS No. 132350-80-2
Product Name Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name (2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide
Standard InChI InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6?
Standard InChIKey WWUFLSARDPULKC-WBMBKJJNSA-N
Isomeric SMILES C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C
SMILES CC1C(C1(C(=O)N)[N+](=O)[O-])C
Canonical SMILES CC1C(C1(C(=O)N)[N+](=O)[O-])C
Synonyms Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
PubChem Compound 15026693
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator